(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol
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Overview
Description
(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a condensation reaction between 4-(trifluoromethyl)benzaldehyde and the alkene under basic conditions to form the desired butenol derivative.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Automation: Implementing automated systems for continuous production and monitoring of the reaction process.
Chemical Reactions Analysis
Types of Reactions
(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-(trifluoromethyl)phenyl)but-3-en-2-one.
Reduction: Formation of (S,E)-4-(4-(trifluoromethyl)phenyl)butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S,E)-4-(4-methylphenyl)but-3-en-2-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(S,E)-4-(4-chlorophenyl)but-3-en-2-ol: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
(S,E)-4-(4-bromophenyl)but-3-en-2-ol: Similar structure but with a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (S,E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs
Properties
Molecular Formula |
C11H11F3O |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
(E,2S)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-ol |
InChI |
InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-8,15H,1H3/b3-2+/t8-/m0/s1 |
InChI Key |
MZBMFWOOKDHWEH-SGJFDWMWSA-N |
Isomeric SMILES |
C[C@@H](/C=C/C1=CC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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